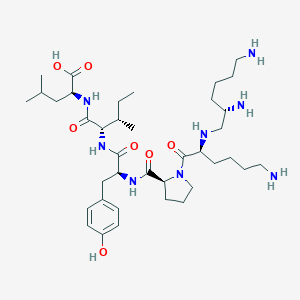
Jmv 449
Overview
Description
Jmv 449, also known as this compound, is a useful research compound. Its molecular formula is C38H66N8O7 and its molecular weight is 747.0 g/mol. The purity is usually 95%.
The exact mass of the compound (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Computational Peptidology and Drug Design
Computational methods, such as those based on conceptual density functional theory, have been employed to study the molecular properties and structures of new peptides, including antifungal tripeptides similar to the compound . These studies focus on calculating reactivity descriptors, identifying molecular active sites, and predicting bioactivity scores, which are crucial for drug design processes. Such methodologies facilitate the understanding of how these compounds interact at the molecular level and their potential therapeutic applications (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Crystallography and Molecular Structure
Crystallographic studies of similar compounds, like various amino acids, provide insights into their structural characteristics, which are essential for understanding their functional roles in biological systems and potential applications in material science. For example, the study of new polymorphs of amino acids contributes to the field of crystal engineering and the development of pharmaceuticals with improved properties (Curland, Meirzadeh, & Diskin‐Posner, 2018).
Synthesis and Evaluation of Derivatives
Research on the synthesis of amino acid derivatives, including those with modifications similar to the compound in your query, lays the groundwork for developing new therapeutic agents. These studies involve not only the synthesis of such compounds but also their evaluation for various biological activities, such as antioxidant, anti-inflammatory, and antiulcer effects. This line of research indicates the potential of these compounds in medicinal chemistry and drug development (Subudhi & Sahoo, 2011).
Applications in Aminopeptidase Inhibition
The synthesis of specific amino acid derivatives is targeted towards the development of inhibitors for aminopeptidases, enzymes involved in various physiological processes including protein digestion and regulation. By designing inhibitors for these enzymes, such compounds can be used to study enzyme function or as potential therapeutic agents for diseases where aminopeptidase activity is dysregulated (Moon & Huh, 1991).
Mechanism of Action
JMV 449, also known as “(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid”, “CID 164415”, “Jmv-449”, or “JMV449”, is a potent neurotensin receptor agonist .
Target of Action
The primary target of this compound is the neurotensin receptor . Neurotensin receptors are a type of G-protein coupled receptor found in the central nervous system and in the gut, where they modulate dopamine transmission and digestive functions, respectively .
Mode of Action
This compound interacts with its target, the neurotensin receptor, by binding to it . This binding inhibits the binding of neurotensin to neonatal mouse brain with an IC50 of 0.15 nM . It also contracts the guinea-pig ileum with an EC50 of 1.9 nM .
Biochemical Pathways
The activation of the neurotensin receptor by this compound leads to a series of downstream effects. These include the enhancement of the biological activity of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . This results in a dose-dependent release of insulin in BRIN-BD11 beta-cells .
Pharmacokinetics
This compound is resistant to plasma enzyme degradation . This metabolic stability contributes to its long-lasting effects in the body.
Result of Action
This compound has highly potent and long-lasting hypothermic and analgesic effects in mice . It also increases beta-cell proliferation and induces significant benefits on beta-cell survival in response to cytokine-induced apoptosis . Furthermore, this compound inhibits food intake in overnight fasted lean mice and enhances the appetite-suppressing effect of a stable GLP-1 analog .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other hormones like GIP and GLP-1 can enhance the insulinotropic action of this compound . .
Biochemical Analysis
Biochemical Properties
JMV 449 has been found to interact with the neurotensin receptor, showing an IC50 of 0.15 nM for inhibition of [125I]-neurotensin binding to neonatal mouse brain and an EC50 of 1.9 nM in contracting the guinea-pig ileum . This interaction with the neurotensin receptor is key to its role in biochemical reactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to induce noticeable dose-dependent insulin-releasing actions in BRIN-BD11 beta-cells . It also increased beta-cell proliferation and induced significant benefits on beta-cell survival in response to cytokine-induced apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the neurotensin receptor. This binding leads to the inhibition of [125I]-neurotensin binding to neonatal mouse brain and contraction of the guinea-pig ileum . This interaction with the neurotensin receptor is key to its effects at the molecular level .
Temporal Effects in Laboratory Settings
This compound has been found to have highly potent and long-lasting hypothermic and analgesic effects in mice following central administration in vivo . This suggests that this compound has significant stability and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have dose-dependent effects. For example, this compound (120 pmol/mouse; i.c.v) showed dose-response relationships for the analgesic effect .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its interaction with the neurotensin receptor
Properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H66N8O7/c1-5-25(4)33(36(50)44-31(38(52)53)21-24(2)3)45-34(48)30(22-26-14-16-28(47)17-15-26)43-35(49)32-13-10-20-46(32)37(51)29(12-7-9-19-40)42-23-27(41)11-6-8-18-39/h14-17,24-25,27,29-33,42,47H,5-13,18-23,39-41H2,1-4H3,(H,43,49)(H,44,50)(H,45,48)(H,52,53)/t25-,27-,29-,30-,31-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCYVPLNMOJUIL-GULBXNHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NCC(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H66N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10930283 | |
| Record name | N-(2-{[2-{[{1-[N~2~-(2,6-Diaminohexyl)lysyl]pyrrolidin-2-yl}(hydroxy)methylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10930283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
747.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139026-66-7 | |
| Record name | Jmv 449 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139026667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-{[2-{[{1-[N~2~-(2,6-Diaminohexyl)lysyl]pyrrolidin-2-yl}(hydroxy)methylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10930283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine](/img/structure/B159716.png)
![[(2S,4R,5S,6R)-3,3,4-trihydroxy-6-(hydroxymethyl)-2-propoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] dihydrogen phosphate](/img/structure/B159718.png)
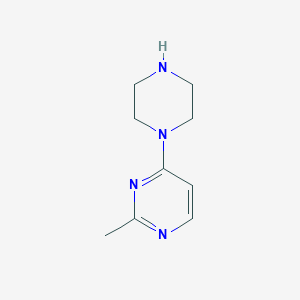
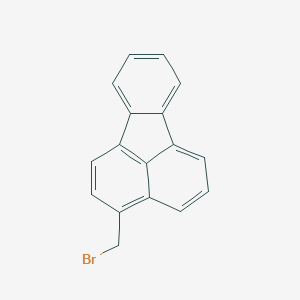


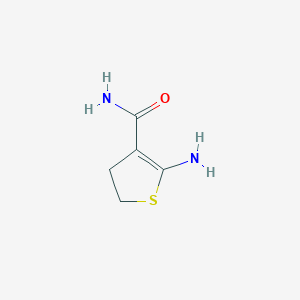
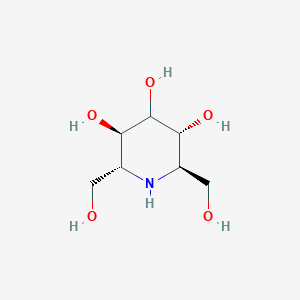

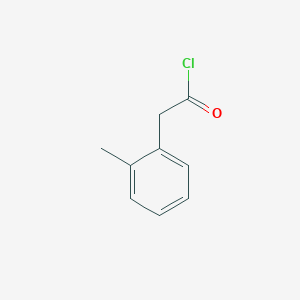
![1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone](/img/structure/B159743.png)
![(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone](/img/structure/B159745.png)

